JAK3 inhibitor 34

Covalent inhibitor warhead chemistry Cys909 targeting Chemical biology tools

Standard acrylamide-based JAK3 inhibitors often confound selectivity profiling due to off-target cysteine reactivity and GSH instability. JAK3 inhibitor 34 (CP34) solves this with a validated cyanamide warhead targeting Cys909 (PDB: 6DB4). - 68-fold selectivity for JAK3 over JAK1; >134-fold vs JAK2 - Reduced GSH/GST-mediated clearance vs acrylamide probes - Co-crystal structure available for computational & mutagenesis studies

Molecular Formula C22H17N5
Molecular Weight 351.4 g/mol
Cat. No. B10796861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK3 inhibitor 34
Molecular FormulaC22H17N5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C1NC#N)C=C(C=C2)C3=C4C(=CNC4=NC=N3)C5=CC=CC=C5
InChIInChI=1S/C22H17N5/c23-12-25-19-9-8-15-6-7-16(10-17(15)19)21-20-18(14-4-2-1-3-5-14)11-24-22(20)27-13-26-21/h1-7,10-11,13,19,25H,8-9H2,(H,24,26,27)/t19-/m0/s1
InChIKeyLOSIDNZHKAVMKF-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JAK3 Inhibitor 34: A Cyanamide-Based Covalent JAK3 Probe


JAK3 inhibitor 34 (also referred to as CP34 or compound 34) is a synthetic, small-molecule covalent inhibitor of Janus kinase 3 (JAK3) designed to engage the uniquely positioned cysteine residue Cys909 with a cyanamide electrophile [1]. Discovered and optimized by Casimiro-Garcia et al. (Pfizer) and published in the Journal of Medicinal Chemistry, it represents an exemplar of a new chemotype that utilizes a structurally and mechanistically differentiated warhead to achieve JAK3 isoform selectivity within the JAK family [1][2]. The compound is intended for in vitro and cellular probe applications to dissect JAK3-specific signaling biology.

Why Alternative JAK3 Inhibitors Cannot Substitute


In the JAK inhibitor landscape, 'JAK3 selectivity' is an often-claimed but rarely achieved property. Many commercial JAK3 inhibitors (e.g., tofacitinib) exhibit only modest selectivity over JAK1 and JAK2, and even clinical-stage covalent candidates such as PF-06651600 (ritlecitinib) display vastly different potency, selectivity, and kinetic profiles [1][2]. JAK3 inhibitor 34 is differentiated by its cyanamide warhead chemistry, which forms a reversible-covalent interaction with Cys909 and confers a distinct isoform selectivity ratio that cannot be replicated by acrylamide-based irreversible inhibitors (e.g., JAK3-IN-6/JAK3-IN-2) or reversible non-covalent inhibitors [1]. Furthermore, the cyanamide chemotype has been structurally validated to mitigate glutathione/glutathione S-transferase (GSH/GST)-mediated clearance—a common metabolic liability of covalent kinase inhibitors that is not addressed by other JAK3-selective tool compounds [1]. Direct substitution with a pan-JAK inhibitor or alternative covalent chemotype will therefore produce divergent pharmacodynamic, selectivity, and metabolic stability profiles, confounding experimental interpretation.

Product-Specific Quantitative Evidence Guide


Cyanamide Warhead Differentiation vs. Acrylamide Inhibitors

JAK3 inhibitor 34 utilizes a cyanamide group to directly engage the JAK3-specific Cys909 residue, a mechanism confirmed by X-ray co-crystallography (PDB: 6DB4) [1][2]. The primary publication from Casimiro-Garcia et al. explicitly states that cyanamide is 'a structurally and mechanistically differentiated electrophile from other cysteine reacting groups previously incorporated in JAK3 covalent inhibitors' [1]. In contrast, comparator tool compounds JAK3-IN-6 and JAK3-IN-2 employ an acrylamide warhead for irreversible covalent inhibition , while FM-381 uses a reversible-covalent mechanism targeting Cys909 but without the cyanamide moiety [3]. PF-06651600 (ritlecitinib) also covalently targets Cys909 but via an acrylamide warhead with an entirely distinct selectivity and kinetic profile (JAK3 IC50 = 33.1 nM, with no measurable activity against JAK1, JAK2, or TYK2 up to 10,000 nM) [4]. Tofacitinib, a reversible pan-JAK inhibitor, does not form any covalent bond with Cys909 and thus lacks the residence time and selectivity advantages conferred by covalent target engagement . The cyanamide warhead in JAK3 inhibitor 34 therefore represents a unique chemical biology probe chemotype not available from other commercial JAK3 tool compounds.

Covalent inhibitor warhead chemistry Cys909 targeting Chemical biology tools

JAK Isoform Selectivity Profiling

Quantitative JAK isoform profiling data from the Guide to Pharmacology (GtoPdb), sourced from the Casimiro-Garcia et al. 2018 primary publication, demonstrates the selectivity profile of JAK3 inhibitor 34 [1][2]. Against JAK3, compound 34 exhibits an IC50 of 49 nM (pIC50 = 7.31). Against JAK1, the IC50 is 3,345 nM (pIC50 = 5.48), representing a 68-fold selectivity window for JAK3 over JAK1. Against JAK2, the IC50 is >6,578 nM (pIC50 = 5.18), representing >134-fold selectivity for JAK3 over JAK2 [1][2]. TYK2 data were not reported in the available GtoPdb records and should be confirmed from the original paper. For context, the clinical candidate PF-06651600 (ritlecitinib) exhibits JAK3 IC50 = 33.1 nM but shows no measurable activity against JAK1, JAK2, or TYK2 (IC50 > 10,000 nM), providing a different selectivity window (>300-fold) [3]. FM-381, a reversible-covalent JAK3 probe, demonstrates JAK3 IC50 = 0.127 nM (127 pM) with 410-fold, 2,700-fold, and 3,600-fold selectivity over JAK1, JAK2, and TYK2 respectively [4]. Tofacitinib, the widely used pan-JAK inhibitor, exhibits JAK3 IC50 = 1 nM but only 20- to 100-fold selectivity over JAK2 and JAK1 in cell-free assays . Thus, JAK3 inhibitor 34 occupies a distinct selectivity niche: it provides unambiguous JAK3 selectivity over JAK2 (>134-fold) and JAK1 (68-fold) with a cyanamide covalent mechanism not shared by any comparator.

JAK isoform selectivity Kinase panel screening Chemical probe validation

Reduced GSH/GST-Mediated Metabolic Clearance

A pervasive challenge in the discovery of covalent kinase inhibitors is glutathione (GSH) conjugation and subsequent glutathione S-transferase (GST)-mediated clearance, which can drastically limit in vivo exposure and confound in vitro-in vivo correlation. The Casimiro-Garcia et al. (2018) study explicitly reports that their work on cyanamide-based JAK3 inhibitors 'gave key insights into a productive approach to decrease glutathione/glutathione S-transferase-mediated clearance, a challenge typically encountered during the discovery of covalent kinase inhibitors' [1]. This finding directly contrasts with acrylamide-based covalent inhibitors, where GSH reactivity has been a well-documented limitation in chemical probe development [2]. While quantitative GSH adduct formation rates or intrinsic clearance values for compound 34 were not available in the searchable literature at the time of this analysis, the primary publication identifies the cyanamide warhead as a design solution explicitly intended to overcome this metabolic clearance pathway—a feature not claimed for any other commercially available JAK3 covalent inhibitor. Researchers selecting a JAK3 covalent probe for cellular or in vivo studies where metabolic stability (particularly GSH/GST-mediated depletion) is a concern should therefore prioritize the cyanamide chemotype over acrylamide-based alternatives.

Covalent inhibitor metabolism GSH/GST clearance Pharmacokinetics

Co-Crystal Structure Confirming Cys909 Engagement

The binding mode of JAK3 inhibitor 34 has been experimentally determined by X-ray co-crystallography with the JAK3 kinase domain, deposited as PDB entry 6DB4 under the title 'JAK3 with Cyanamide CP34' [1]. This high-resolution structural data confirms that the cyanamide group of compound 34 directly engages the thiol side chain of Cys909, providing unambiguous atomic-level evidence of the covalent interaction [1]. Among the comparator set, PF-06651600 (ritlecitinib) also has a publicly available co-crystal structure with JAK3, confirming its acrylamide-based Cys909 engagement [2]. However, FM-381 (PDB: 5LWM or similar) and JAK3-IN-6/JAK3-IN-2 lack publicly available co-crystal structures with JAK3 in the primary literature. Tofacitinib, as a reversible ATP-competitive inhibitor, does not engage Cys909 at all. The availability of a publicly deposited, high-resolution co-crystal structure (PDB: 6DB4) for JAK3 inhibitor 34 is therefore a significant differentiator for structure-guided experimental design (e.g., mutagenesis studies, molecular docking, or computational modeling) and provides a level of target engagement confidence that is unavailable for the majority of alternative JAK3 tool compounds.

Crystallography Covalent binding mode Structure-based drug design

Cellular Target Engagement and Functional Selectivity

The Casimiro-Garcia et al. (2018) study demonstrated—using compound 32, a close structural analog in the same cyanamide series—that 'selective inhibition of JAK3 is sufficient to drive JAK1/JAK3-mediated cellular responses' in relevant cell-based assays [1]. This finding, while derived from compound 32 in the same chemical series, establishes the pharmacological principle that selective JAK3 inhibition via the cyanamide chemotype is sufficient to modulate signaling from γc cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) without requiring simultaneous JAK1 inhibition [1]. In contrast, the pan-JAK inhibitor tofacitinib achieves JAK1/JAK3 pathway inhibition through dual JAK1 and JAK3 activity (IC50 = 112 nM and 1 nM, respectively), leading to broader cytokine suppression that includes JAK1/JAK2- and JAK2/JAK2-mediated pathways . PF-06651600 (ritlecitinib) has been shown to selectively inhibit γc cytokine signaling in T-cells (IL-2, IL-4, IL-7, IL-15 IC50 values of 244, 340, 407, and 266 nM, respectively) [2]. Thus, the key differentiator for JAK3 inhibitor 34 is not merely cellular potency but the chemical probe quality of achieving JAK1/JAK3 pathway modulation via a clean JAK3-selective mechanism with a differentiated covalent warhead—something that reversible non-covalent inhibitors (tofacitinib) and alternative covalent inhibitors with different warhead chemistry cannot replicate simultaneously.

Cellular target engagement JAK1/JAK3 heterodimer signaling Functional selectivity

Best Research and Industrial Application Scenarios


Chemical Biology with Non-Acrylamide Covalent Probes

When investigating JAK3-specific signaling biology, the choice of covalent warhead can profoundly influence experimental outcomes due to differential off-target reactivity, GSH conjugation rates, and binding kinetics. JAK3 inhibitor 34, with its cyanamide electrophile, offers a chemically distinct alternative to acrylamide-based covalent JAK3 inhibitors (e.g., JAK3-IN-6, PF-06651600). This is particularly valuable in experimental systems where background cysteine reactivity from acrylamide warheads may confound proteomics readouts (e.g., ABPP, isoTOP-ABPP) or where warhead-dependent cytotoxicity is a concern [1].

Structure-Guided Mutagenesis and Molecular Modeling

The publicly deposited co-crystal structure of JAK3 inhibitor 34 bound to the JAK3 kinase domain (PDB: 6DB4) provides atomic-resolution information on the cyanamide-Cys909 interaction geometry. This structural data enables researchers to design and interpret site-directed mutagenesis experiments (e.g., C909S, C909A mutants) and to perform computational docking studies and molecular dynamics simulations with a level of structural confidence that is not possible with the majority of alternative JAK3 tool compounds, which lack publicly available co-crystal structures [2].

JAK Isoform Selectivity Profiling Panels

JAK3 inhibitor 34, with its documented 68-fold selectivity for JAK3 over JAK1 and >134-fold selectivity over JAK2, serves as a useful reference compound in JAK isoform selectivity profiling panels. When benchmarking new JAK3 inhibitor candidates, researchers can compare dose-response data against compound 34 to contextualize the selectivity of their test compounds within a known selectivity framework derived from the cyanamide chemotype. This application leverages the well-characterized enzymatic IC50 values available from the primary literature and curated in the GtoPdb [3].

GSH-Stable Covalent Inhibitor Chemotype Development

For medicinal chemistry programs aiming to design covalent kinase inhibitors with improved metabolic stability, JAK3 inhibitor 34 serves as a proof-of-concept molecule demonstrating that cyanamide-based Cys909 targeting can reduce GSH/GST-mediated clearance. Researchers studying structure-metabolism relationships in covalent inhibitors can use compound 34 as a reference to benchmark the GSH stability of novel covalent warheads, providing a valuable comparaton point against acrylamide- and chloroacetamide-based scaffolds that are known to suffer from high GSH adduct formation [1].

Quote Request

Request a Quote for JAK3 inhibitor 34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.